Rp-8-CPT-cGMPS

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

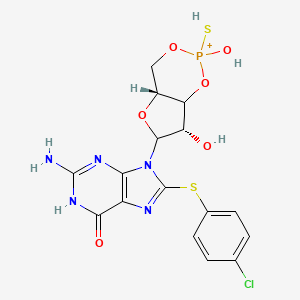

Diese Verbindung ist ein rational konzipiertes Analogon des primären Botenstoffs cyclisches Guanosinmonophosphat, bei dem der Wasserstoff in Position 8 der Nukleobase durch die lipophile 4-Chlorphenylthio-Gruppe ersetzt wird . Es ist bekannt für seine hohe Lipophilie, ausgezeichnete Membranpermeabilität und metabolische Stabilität .

Herstellungsmethoden

Rp-8-CPT-cGMPS wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von cyclischem Guanosinmonophosphat beinhalten. Die Verbindung wird üblicherweise als kristallisiertes oder lyophilisiertes Natriumsalz erhalten . Industrielle Produktionsmethoden sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Laborverfahren mit Anpassungen für den Maßstab.

Vorbereitungsmethoden

Rp-8-CPT-cGMPS is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate. The compound is usually obtained as a crystallized or lyophilized sodium salt . Industrial production methods are not extensively documented, but the synthesis generally follows similar laboratory procedures with scale-up adjustments.

Analyse Chemischer Reaktionen

Biochemical Mechanism of Action

Rp-8-CPT-cGMPS acts as a competitive antagonist of PKG enzymes, inhibiting their catalytic activity by binding to the cGMP-binding site. In vitro studies demonstrate that it inhibits PKG-mediated phosphorylation with a Ki value of 0.5 µM . The compound’s structural modifications—specifically the para-chlorophenylthio (pCPT) substituent and phosphorothioate backbone—enhance its stability and cell permeability compared to other cGMP analogs.

Key Reaction Data :

| Parameter | Value | Source |

|---|---|---|

| Ki for PKGIβ | 0.45 µM | |

| Ki for PKGIα | 0.5 µM | |

| Ki for PKGII | 0.7 µM | |

| Resistance to PDE hydrolysis | High |

This inhibition is selective for PKG over other kinases like PKA or Epac-1, as shown in experiments where this compound did not interfere with cAMP-dependent pathways .

Structural Stability and Metabolism

This compound is designed to resist enzymatic degradation by cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cGMP. Its phosphorothioate modifications and lipophilic pCPT group enhance cellular permeability and stability, ensuring prolonged intracellular activity .

Physical and Chemical Properties :

The compound’s resistance to PDEs eliminates metabolic side effects, making it ideal for long-term biochemical studies .

Comparative Analysis with Analogues

This compound exhibits superior properties compared to other cGMP analogs:

| Property | This compound | Rp-cGMPS | Rp-8-Br-cGMPS |

|---|---|---|---|

| Cell Permeability | High | Low | Moderate |

| PDE Resistance | High | Low | Moderate |

| Lipophilicity | High | Low | Moderate |

| Selectivity for PKG | High | Moderate | Moderate |

These advantages stem from the pCPT substitution, which increases lipophilicity and reduces charge, facilitating membrane transport .

Wissenschaftliche Forschungsanwendungen

Key Features:

- Inhibition of Protein Kinase : Demonstrated a Ki value of 0.5 µM in inhibiting cGMP-dependent protein kinase activity in human platelets .

- Selective Action : Does not affect cAMP-dependent protein kinases or phosphodiesterases, allowing for specific modulation of cGMP signaling pathways .

Cardiovascular Research

Rp-8-CPT-cGMPS has been utilized to investigate the role of cGMP in cardiovascular physiology. Studies indicate that manipulating cGMP levels can influence vascular smooth muscle relaxation and platelet aggregation.

Case Study : A study demonstrated that this compound effectively inhibited platelet activation induced by cGMP, highlighting its potential in understanding thrombotic diseases .

Neurobiology

In neurobiological research, this compound is employed to explore synaptic plasticity mechanisms. By inhibiting cGMP signaling, researchers can assess its impact on long-term potentiation (LTP) and memory formation.

Case Study : Research showed that the application of this compound during LTP experiments revealed its role in modulating synaptic strength, suggesting implications for learning and memory disorders .

Cancer Research

The compound's ability to inhibit cGMP-dependent pathways has been investigated in cancer biology. Alterations in cGMP signaling are linked to tumor progression and metastasis.

Data Table: Applications in Cancer Research

| Study | Focus Area | Findings |

|---|---|---|

| Platelet Activation | Inhibition of cancer cell-induced platelet activation | |

| Tumor Growth | Modulation of tumor microenvironment through cGMP pathways |

Immunology

In immunological studies, this compound has been used to dissect the signaling pathways involved in immune responses. Its selective inhibition allows researchers to delineate the roles of cGMP in cytokine production and immune cell activation.

Case Study : Investigations into macrophage activation revealed that inhibiting cGMP signaling with this compound altered cytokine release profiles, suggesting therapeutic avenues for inflammatory diseases .

Wirkmechanismus

Rp-8-CPT-cGMPS exerts its effects by competitively inhibiting cyclic guanosine monophosphate-dependent protein kinases. It binds to the active site of these kinases, preventing the phosphorylation of target proteins . This inhibition disrupts the signaling pathways mediated by cyclic guanosine monophosphate, leading to various cellular effects . The compound shows a strong preference for cyclic guanosine monophosphate-dependent protein kinase type II .

Vergleich Mit ähnlichen Verbindungen

Rp-8-CPT-cGMPS ist aufgrund seiner hohen Lipophilie, ausgezeichneten Membranpermeabilität und metabolischen Stabilität einzigartig . Zu ähnlichen Verbindungen gehören:

Rp-8-Br-cGMPS: Ein weiteres Analogon von cyclischem Guanosinmonophosphat mit einem Bromatom an der 8-Position.

Sp-8-CPT-cGMPS: Ein agonistisches Isomer von this compound.

8-pCPT-cGMP: Ein Analogon von cyclischem Guanosinmonophosphat ohne die Schwefelmodifikation.

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen chemischen Modifikationen und biologischen Aktivitäten .

Eigenschaften

Molekularformel |

C16H16ClN5O6PS2+ |

|---|---|

Molekulargewicht |

504.9 g/mol |

IUPAC-Name |

9-[(4aR,7S)-2,7-dihydroxy-2-sulfanyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-ium-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one |

InChI |

InChI=1S/C16H15ClN5O6PS2/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(27-14)5-26-29(25,30)28-11/h1-4,8,10-11,14,23,25,30H,5H2,(H2-,18,20,21,24)/p+1/t8-,10+,11?,14?,29?/m1/s1 |

InChI-Schlüssel |

OUBFBEIDDZMLBN-MXSLEPDVSA-O |

Isomerische SMILES |

C1[C@@H]2C([C@@H](C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |

Kanonische SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)O[P+](O1)(O)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.